Butyltin tris(2-ethylhexanoate) synthesis and characterization
Butyltin tris(2-ethylhexanoate) synthesis and characterization
An In-depth Technical Guide to Butyltin tris(2-ethylhexanoate): Synthesis, Characterization, and Application Insights
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Butyltin tris(2-ethylhexanoate), a key organotin compound, serves as a highly efficient catalyst in numerous industrial polymerization processes.[1] Its efficacy in promoting esterification, transesterification, and polycondensation reactions makes it indispensable in the manufacturing of polyesters, polyurethanes, and other polymers.[1][2] This guide provides a comprehensive technical overview intended for researchers and drug development professionals. It details a robust synthesis protocol, explains the underlying reaction mechanisms, and outlines a multi-technique approach for the thorough characterization of the final product. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring both accuracy and reproducibility.
Introduction: Properties and Industrial Significance
Butyltin tris(2-ethylhexanoate) (CAS No: 23850-94-4; Formula: C₂₈H₅₄O₆Sn) is a pale-yellow liquid characterized by its high solubility in organic solvents and insolubility in water.[1][3] Its primary utility lies in its function as a Lewis acid catalyst, demonstrating excellent activity at temperatures between 80 and 150 °C.[1] This property allows it to significantly reduce reaction times or lower the required temperature for various chemical processes.[1]
Key Applications Include:
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Polyester Resins: It is widely used in the production of saturated and unsaturated polyester resins for applications like powder coatings and coil coatings. A significant advantage is that it can remain in the final product at concentrations up to 0.2% without adversely affecting its properties, eliminating the need for additional filtration steps.[1][4]
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Polyurethanes: The compound catalyzes the formation of urethanes, finding use in adhesives, sealants, and both flexible and rigid polyurethane foams.[1][5]
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Plasticizers: It serves as a process additive and catalyst in the synthesis of plasticizers such as dioctyl phthalates.[1]
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Food Contact Materials: Certain products containing Butyltin tris(2-ethylhexanoate) are approved for food-grade applications, where it is used as a catalyst for cross-linked polyester resins that come into contact with food.[1][4]
This document will now proceed to detail the synthesis and comprehensive characterization of this industrially vital organometallic compound.
Synthesis of Butyltin tris(2-ethylhexanoate)
The synthesis of organotin carboxylates like Butyltin tris(2-ethylhexanoate) is most commonly achieved through the direct esterification of an organotin oxide with the corresponding carboxylic acid.[2] This pathway is efficient and yields the desired product with high purity after the removal of the water byproduct.
Theoretical Background and Reaction Mechanism
The reaction proceeds via a Lewis acid-catalyzed esterification. The tin atom in the precursor, monobutyltin oxide (or its hydrated form, butylstannoic acid), acts as an electrophilic center. It coordinates with the carbonyl oxygen of 2-ethylhexanoic acid, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. This activation facilitates the formation of the ester linkage and the subsequent elimination of water. The reaction is driven to completion by the continuous removal of water from the reaction medium, typically using a Dean-Stark apparatus.
The proposed catalytic mechanism is illustrated in the diagram below.
Caption: Proposed mechanism for the synthesis of Butyltin tris(2-ethylhexanoate).
Key Starting Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| Monobutyltin Oxide | 2273-43-0 | C₄H₁₀OSn | Also known as Butylstannoic Acid. Precursor for the tin center. |
| 2-Ethylhexanoic Acid | 149-57-5 | C₈H₁₆O₂ | Carboxylate ligand source. Use in slight excess to ensure complete reaction. |
| Toluene | 108-88-3 | C₇H₈ | Anhydrous grade. Serves as the reaction solvent and azeotroping agent for water removal. |
| Nitrogen (N₂) | 7727-37-9 | N₂ | High purity. Used to maintain an inert atmosphere, preventing oxidation and side reactions. |
Detailed Experimental Protocol
Objective: To synthesize Butyltin tris(2-ethylhexanoate) via direct esterification.
Equipment:
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Three-neck round-bottom flask
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Dean-Stark apparatus and condenser
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Heating mantle with magnetic stirrer
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Thermometer
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Nitrogen inlet/outlet
Procedure:
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Setup: Assemble the reaction apparatus under a nitrogen atmosphere. Ensure all glassware is thoroughly dried to prevent premature hydrolysis.
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Charging Reagents: To the three-neck flask, add monobutyltin oxide (1.0 eq) and toluene (approx. 200 mL per mole of oxide). Begin stirring to form a suspension.
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Acid Addition: Slowly add 2-ethylhexanoic acid (3.1 eq) to the flask. A slight excess of the acid is used to drive the reaction towards completion.
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Reaction: Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap as it forms an azeotrope with toluene.
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Monitoring: Continue the reaction until the theoretical amount of water has been collected and the reaction mixture becomes a clear, homogeneous solution. This typically takes 4-6 hours.
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Completion: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature under the nitrogen atmosphere.
Reaction Work-up and Purification
The primary advantage of this synthesis route is the high purity of the crude product.
-
Solvent Removal: The toluene solvent is removed under reduced pressure using a rotary evaporator.
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Final Product: The resulting pale-yellow, viscous liquid is Butyltin tris(2-ethylhexanoate). For most catalytic applications, further purification is not necessary.[1] If required, filtration through a bed of celite can remove any minor inorganic tin impurities.
Physicochemical Properties
The key physical and chemical properties of Butyltin tris(2-ethylhexanoate) are summarized below.
| Property | Value | Reference(s) |
| Appearance | Pale Yellow Liquid | [1][3] |
| Molecular Formula | C₂₈H₅₄O₆Sn | [3][6] |
| Molecular Weight | 605.43 g/mol | [3][7] |
| Density | 1.105 g/mL at 25 °C | [7] |
| Boiling Point | >228 °C | [3] |
| Melting Point | -33 °C | [3] |
| Flash Point | 113 °C (closed cup) | [3][7] |
| Solubility | Insoluble in water; highly soluble in organic solvents | [1][3] |
| Refractive Index | n20/D 1.465 | [7] |
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized Butyltin tris(2-ethylhexanoate). The following workflow provides a comprehensive characterization.
Sources
- 1. BNT Chemicals | Butyltin tris (2-Ethylhexanoate) [bnt-chemicals.com]
- 2. gelest.com [gelest.com]
- 3. Mono Butyltin Tris 2- Ethylhexonate Manufacturers, with SDS [mubychem.com]
- 4. EP0419254B1 - Use of organotin esterification catalysts for reducing extractability - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Butyltin tris-(2-ethylhexanoate) | C28H54O6Sn | CID 21881400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 三(2-乙基己酸)丁基锡 95% | Sigma-Aldrich [sigmaaldrich.com]
